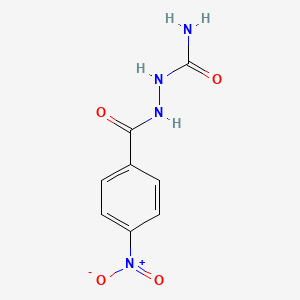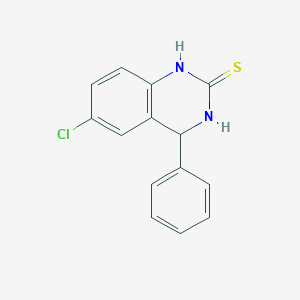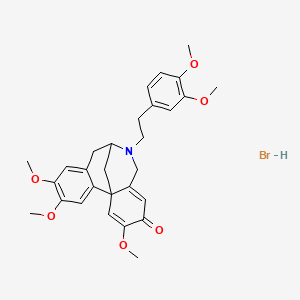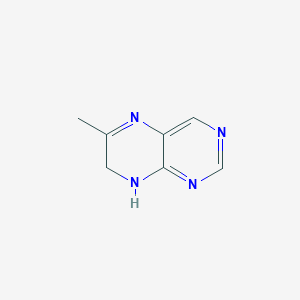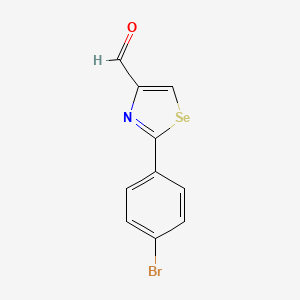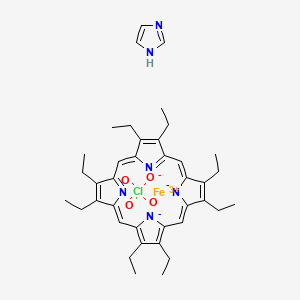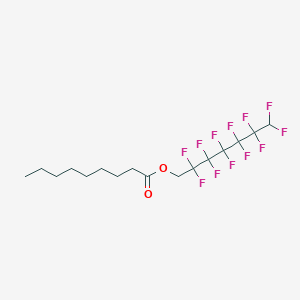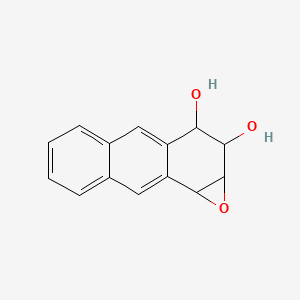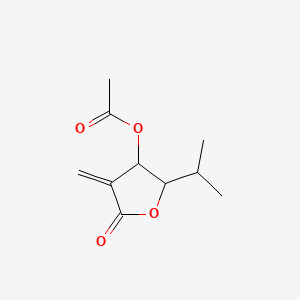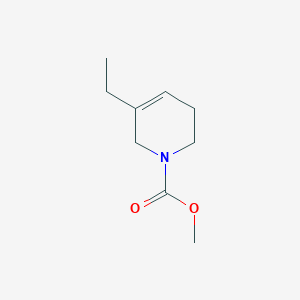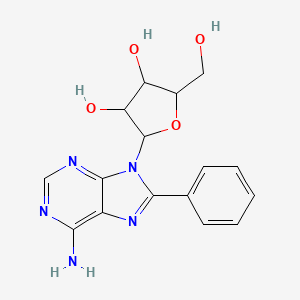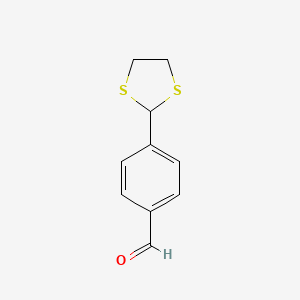
4-(1,3-Dithiolan-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dithiolan-2-yl)benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a 1,3-dithiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(1,3-Dithiolan-2-yl)benzaldehyde can be synthesized through the reaction of benzaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiolan ring .
Industrial Production Methods: The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Dithiolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophiles like bromine (Br₂) or chlorine (Cl₂) can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-(1,3-Dithiolan-2-yl)benzyl alcohol.
Substitution: Formation of halogenated derivatives of the benzaldehyde moiety.
Scientific Research Applications
Chemistry: 4-(1,3-Dithiolan-2-yl)benzaldehyde is used as a building block in organic synthesis, particularly in the formation of complex molecules through thioacetalization reactions .
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the design of tyrosinase inhibitors, which are important in the treatment of hyperpigmentation disorders .
Industry: In industrial applications, this compound is used in the synthesis of various fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-(1,3-Dithiolan-2-yl)benzaldehyde, particularly in its role as a tyrosinase inhibitor, involves the competitive inhibition of the enzyme’s active site. The 1,3-dithiolan ring interacts with the enzyme, preventing the oxidation of tyrosine to melanin, thereby reducing melanin production .
Comparison with Similar Compounds
- 4-(1,3-Dioxolan-2-yl)benzaldehyde
- 4-(1,3-Dithian-2-yl)benzaldehyde
Comparison: 4-(1,3-Dithiolan-2-yl)benzaldehyde is unique due to the presence of the 1,3-dithiolan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
78784-21-1 |
|---|---|
Molecular Formula |
C10H10OS2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
4-(1,3-dithiolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H10OS2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,7,10H,5-6H2 |
InChI Key |
UQIJTKOWGZDOEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


